

Technical Guide: Thermal Decomposition Kinetics of PHOSGARD C 22-R

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Compound of Interest

Compound Name: PHOSGARD C 22-R

CAS No.: 4351-70-6

Cat. No.: B3031525

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Executive Summary & Chemical Identity

PHOSGARD C 22-R is a proprietary chlorinated polyphosphonate ester used primarily as a flame retardant in polyurethane foams, textiles, and coatings. Unlike simple phosphate esters (e.g., TCEP, TCPP), its oligomeric phosphonate structure provides enhanced thermal stability and char-forming capability.

- Chemical Name: 1-(bis(2-chloroethoxy)phosphinyl)ethyl 2-chloroethyl (1-(((2-chloroethoxy)(2-chloroethyl)phosphinyl)oxy)ethyl)phosphonate[1][2][3]
- CAS Registry Number: 4351-70-6[1][2][3]
- Molecular Formula:
[1][2][3]
- Molecular Weight:
[2]
- Primary Function: Flame retardant synergist acting in both the condensed phase (char promotion) and gas phase (radical scavenging).

Thermal Stability Profile (Key Metrics)

Parameter	Value	Method/Context
Onset Decomposition ()		TGA (Nitrogen,)
Peak Decomposition ()		DTG Peak
Volatiles Released	, Dichloroethane, Organophosphorus species	FTIR-MS Analysis
Char Yield	High (at)	Due to P-C bond stability

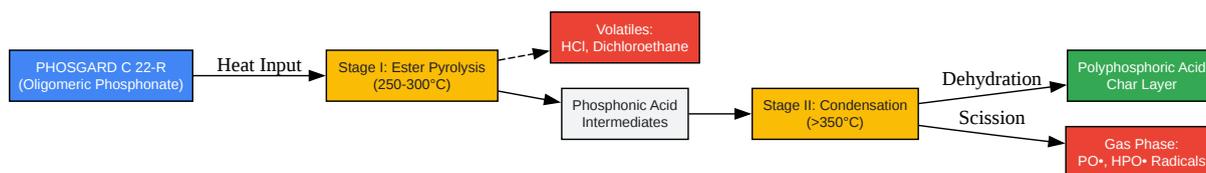
Chemical Structure & Bond Energetics

Understanding the kinetics requires analyzing the bond dissociation energies (BDE) inherent to the molecule. **PHOSGARD C 22-R** contains three distinct phosphorus centers linked by ethyl bridges and capped with chloroethyl groups.

- P-C Bonds:** The phosphonate linkage () is more thermally stable than the phosphate linkage (), contributing to a higher initial decomposition temperature compared to non-phosphonate analogs like TCEP.
- Chloroethyl Esters:** The 2-chloroethyl ester groups are the "weak links." They undergo -elimination or nucleophilic substitution reactions at elevated temperatures, releasing ethylene dichloride or .

Decomposition Pathway Diagram

The following diagram illustrates the stepwise degradation mechanism, moving from the intact oligomer to the formation of polyphosphoric acid char and volatile scavengers.



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Caption: Thermal degradation pathway of **PHOSGARD C 22-R**, highlighting the transition from ester pyrolysis to char formation.

Kinetic Analysis Methodology

To accurately model the shelf-life and fire-response of **PHOSGARD C 22-R**, researchers must determine the Activation Energy (

), Pre-exponential Factor (

), and Reaction Model (

).

Experimental Protocol: Non-Isothermal TGA

Objective: Generate data for isoconversional kinetic analysis.

- Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).
- Atmosphere:
 - Inert: Nitrogen (
 -) to isolate thermal pyrolysis.

- Oxidative: Air () to simulate real-fire oxidative degradation.
- Sample Mass: (Minimize thermal gradients).
- Crucible: Alumina () open pan.
- Heating Rates (): Run four distinct rates: from to .

Data Processing: Isoconversional Methods

Do not rely on a single heating rate. Use "Model-Free" methods to detect changes in as the reaction progresses (conversion).

A. Kissinger-Akahira-Sunose (KAS) Method

Used to determine without assuming a reaction model.

- Plot: vs. for fixed values of conversion .

- Slope:

.

B. Flynn-Wall-Ozawa (FWO) Method

Alternative integral method, robust for complex degradation.

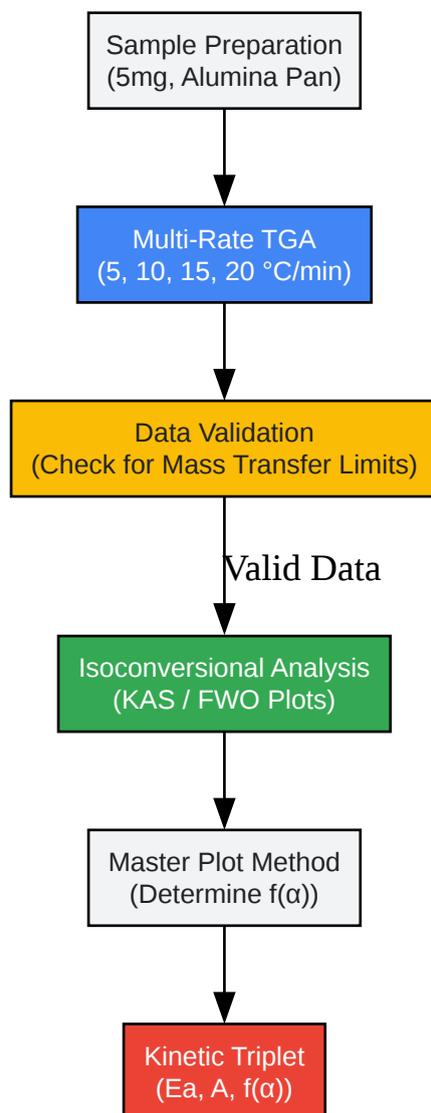
Expected Kinetic Parameters

Based on structural analogs (chlorinated phosphate esters like TCP) and the specific phosphonate backbone of C 22-R, the expected kinetic values are:

Reaction Stage	Temp Range	Activation Energy ()	Reaction Order ()	Mechanism
Stage I (Volatilization)				First-order scission of ester bonds.
Stage II (Charring)			Complex	Diffusion-controlled crosslinking.

Experimental Workflow & Validation

This workflow ensures that the kinetic data derived is chemically valid and not an artifact of the instrument.



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Caption: Step-by-step experimental workflow for determining kinetic parameters.

Industrial Implications & Safety

Thermal Runaway Risk

The decomposition of **PHOSGARD C 22-R** is endothermic initially (bond breaking) but can become exothermic during oxidative char degradation.

- Critical Limit: Processing temperatures in extruders or reaction vessels should strictly remain below

to prevent pre-decomposition and equipment corrosion from evolved HCl.

Toxicity of Degradation Products

- Hydrogen Chloride (HCl): Corrosive gas evolved during Stage I. Requires acid-resistant scrubbers in recycling/incineration plants.
- Organophosphates: The vapor phase may contain traces of volatile phosphorus esters, which are potential neurotoxins. Adequate ventilation is mandatory during thermal curing or welding of C 22-R containing materials.

References

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Sources

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